molecular formula C14H15BrN4O3S B13825081 2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide

2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide

Cat. No.: B13825081
M. Wt: 399.27 g/mol
InChI Key: LIMCSRBULYSYLD-UBKPWBPPSA-N
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Description

2-AMINO-N’-[(1Z)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a hydrazide group, and various substituents such as bromine, ethoxy, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-N’-[(1Z)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps. One common method includes the condensation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with 2-amino-4-methylthiazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-N’-[(1Z)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

2-AMINO-N’-[(1Z)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-N’-[(1Z)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi. The compound may also interact with DNA or enzymes involved in cell division, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-N’-[(1Z)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE is unique due to its combination of a thiazole ring, hydrazide group, and multiple substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15BrN4O3S

Molecular Weight

399.27 g/mol

IUPAC Name

2-amino-N-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H15BrN4O3S/c1-3-22-10-5-8(4-9(15)11(10)20)6-17-19-13(21)12-7(2)18-14(16)23-12/h4-6,20H,3H2,1-2H3,(H2,16,18)(H,19,21)/b17-6+

InChI Key

LIMCSRBULYSYLD-UBKPWBPPSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=C(N=C(S2)N)C)Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=C(N=C(S2)N)C)Br)O

Origin of Product

United States

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